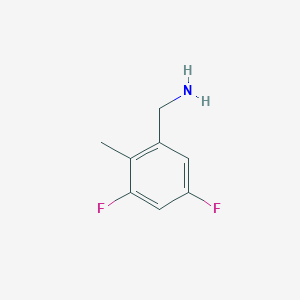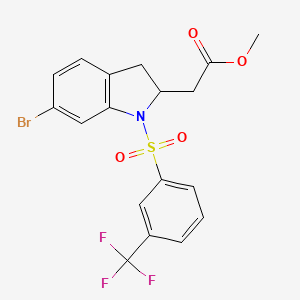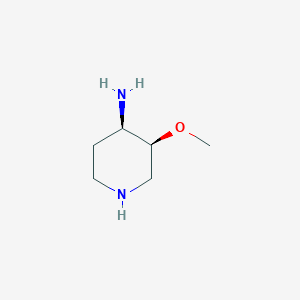
cis-3-Methoxy-4-aminopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Methoxy-4-aminopiperidine: is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a methoxy group at the third position and an amino group at the fourth position in the cis configuration. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methoxy-4-aminopiperidine can be achieved through various methods. One common approach involves the diastereoselective synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines. The reaction sequence includes metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel . Another method involves the dearomatization-hydrogenation process, which uses rhodium-catalyzed dearomatization of fluoropyridine precursors followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-Methoxy-4-aminopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over metal catalysts (e.g., Raney nickel) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.
Applications De Recherche Scientifique
cis-3-Methoxy-4-aminopiperidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cis-3-Methoxy-4-aminopiperidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its stereochemistry, which affects its binding affinity to receptors and enzymes. For example, the (+)-enantiomer of cis-3-methylfentanyl exhibits significantly higher analgesic activity compared to its (-)-enantiomer . The compound may also act as a selective neurokinin receptor antagonist, modulating pain perception and other physiological processes .
Comparaison Avec Des Composés Similaires
cis-3-Methylfentanyl: A potent analgesic with a similar piperidine structure.
cis-4-Amino-3-phenylpiperidine: Another piperidine derivative with notable biological activity.
cis-3,4’-Dimethoxy-3’-aminostilbene: A stilbene derivative with potential therapeutic applications.
Uniqueness: cis-3-Methoxy-4-aminopiperidine is unique due to its specific substitution pattern and stereochemistry, which confer distinct biological activities and chemical reactivity. Its methoxy and amino groups in the cis configuration make it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(3S,4R)-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1 |
Clé InChI |
OPHSRKSIGNWVBY-RITPCOANSA-N |
SMILES isomérique |
CO[C@H]1CNCC[C@H]1N |
SMILES canonique |
COC1CNCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
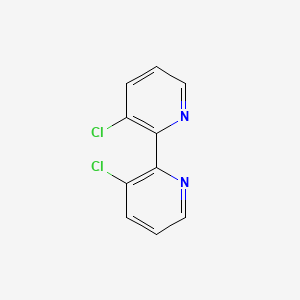
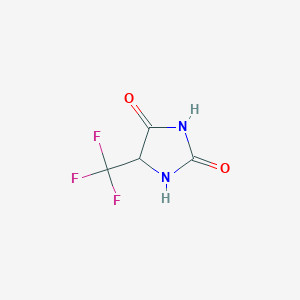
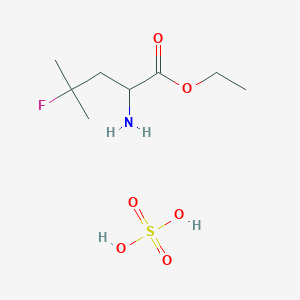
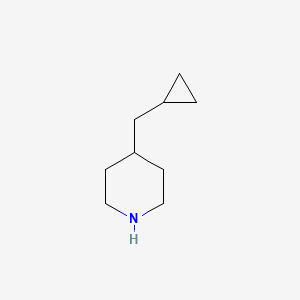
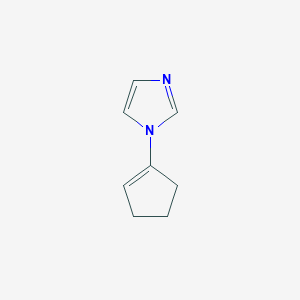
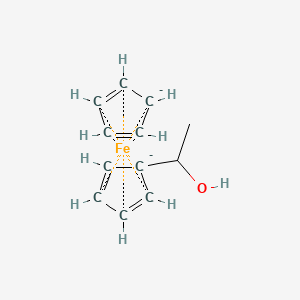
![1-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B12821258.png)
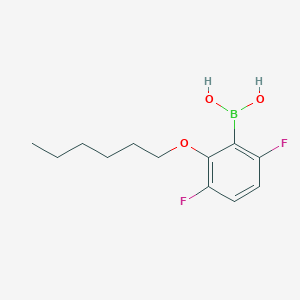
![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)

